N-(2-iodo-4,5-dimethylphenyl)acetamide
Overview
Description
N-(2-iodo-4,5-dimethylphenyl)acetamide is an organic compound with the molecular formula C10H12INO It is a derivative of acetamide, where the acetamide group is attached to a phenyl ring substituted with iodine and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-iodo-4,5-dimethylphenyl)acetamide typically involves the iodination of 4,5-dimethylphenylacetamide. The process can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually conducted in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure the selective iodination at the desired position on the phenyl ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-iodo-4,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-(2-iodo-4,5-dimethylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-iodo-4,5-dimethylphenyl)acetamide depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, affecting their activity. The iodine atom and the acetamide group play crucial roles in its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-iodo-2,5-dimethylphenyl)acetamide
- N-(5-iodo-2,4-dimethylphenyl)acetamide
- N-(4-iodo-2,3-dimethylphenyl)acetamide
Uniqueness
N-(2-iodo-4,5-dimethylphenyl)acetamide is unique due to the specific positioning of the iodine and methyl groups on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its similar compounds.
Properties
IUPAC Name |
N-(2-iodo-4,5-dimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12INO/c1-6-4-9(11)10(5-7(6)2)12-8(3)13/h4-5H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEUKEMZYFIQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)I)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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